4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione
Description
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
CAS No. |
26365-85-5 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H17N3O2/c17-12-6-8(7-13(18)14-12)5-11-9-3-1-2-4-10(9)15-16-11/h8H,1-7H2,(H,15,16)(H,14,17,18) |
InChI Key |
UBBPYSBRGBQMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione typically involves the reaction of indazole derivatives with piperidine-2,6-dione. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in an acetone-water mixture.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione involves its interaction with various molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazol-4-amine: Known for its antimicrobial and anti-inflammatory activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Used as a core structure for synthesizing various bioactive molecules.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is unique due to its dual ring structure, which combines the properties of both indazole and piperidine rings. This structural feature enhances its potential biological activities and makes it a versatile compound for various applications in scientific research and drug development.
Biological Activity
4-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione (CAS Number: 4344-73-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 233.29 g/mol |
| LogP | 0.5818 |
| Polar Surface Area | 48.65 Ų |
Research indicates that compounds similar to 4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione may interact with various biological targets:
- PI3K/Akt Pathway : The compound may influence the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology. Inhibitors targeting this pathway have shown promise in cancer treatment by inducing apoptosis in tumor cells .
- Cholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A derivative similar to the target compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. Research indicates that compounds with similar structures can improve cognitive function by increasing acetylcholine levels in the brain .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of piperidine derivatives on multiple cancer cell lines. The results indicated that specific substitutions on the piperidine ring significantly enhanced anticancer activity .
- Neuroprotective Studies : In vitro studies assessing AChE inhibition demonstrated that certain piperidine derivatives could significantly reduce enzyme activity, suggesting potential therapeutic benefits for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
